molecular formula C18H21N3O B11840359 10-(2-(Diethylamino)ethyl)benzo[b][1,8]naphthyridin-5(10H)-one CAS No. 160781-59-9

10-(2-(Diethylamino)ethyl)benzo[b][1,8]naphthyridin-5(10H)-one

Cat. No.: B11840359
CAS No.: 160781-59-9
M. Wt: 295.4 g/mol
InChI Key: UNHDSFGPNRANBD-UHFFFAOYSA-N
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Description

10-(2-(Diethylamino)ethyl)benzo[b][1,8]naphthyridin-5(10H)-one is a complex organic compound belonging to the class of naphthyridines Naphthyridines are aromatic heterocyclic compounds characterized by a fused ring system containing nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 10-(2-(Diethylamino)ethyl)benzo[b][1,8]naphthyridin-5(10H)-one typically involves the cyclization of 2-anilinonicotinic acids or the corresponding nitriles. The reaction conditions often include the use of strong acids or bases to facilitate the cyclization process . The pK2 values of these compounds range from −4.63 to −5.98, correlating with the σ substituent constants .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques.

Chemical Reactions Analysis

Types of Reactions

10-(2-(Diethylamino)ethyl)benzo[b][1,8]naphthyridin-5(10H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at positions adjacent to the nitrogen atoms.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding naphthyridine oxides, while reduction could produce partially or fully reduced derivatives.

Scientific Research Applications

10-(2-(Diethylamino)ethyl)benzo[b][1,8]naphthyridin-5(10H)-one has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.

    Biology: Investigated for its potential as a fluorescent probe due to its aromatic structure.

    Medicine: Explored for its potential pharmacological properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of advanced materials and dyes.

Mechanism of Action

The mechanism of action of 10-(2-(Diethylamino)ethyl)benzo[b][1,8]naphthyridin-5(10H)-one involves its interaction with molecular targets such as enzymes or receptors. The compound’s aromatic structure allows it to intercalate with DNA, potentially inhibiting DNA replication and transcription. Additionally, its diethylaminoethyl side chain may facilitate binding to specific protein targets, modulating their activity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

10-(2-(Diethylamino)ethyl)benzo[b][1,8]naphthyridin-5(10H)-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its diethylaminoethyl side chain enhances its solubility and potential for biological interactions, setting it apart from other naphthyridine derivatives.

Properties

CAS No.

160781-59-9

Molecular Formula

C18H21N3O

Molecular Weight

295.4 g/mol

IUPAC Name

10-[2-(diethylamino)ethyl]benzo[b][1,8]naphthyridin-5-one

InChI

InChI=1S/C18H21N3O/c1-3-20(4-2)12-13-21-16-10-6-5-8-14(16)17(22)15-9-7-11-19-18(15)21/h5-11H,3-4,12-13H2,1-2H3

InChI Key

UNHDSFGPNRANBD-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)CCN1C2=CC=CC=C2C(=O)C3=C1N=CC=C3

Origin of Product

United States

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